N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

Drug-likeness Physicochemical profiling Oral bioavailability prediction

N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide (CAS 1421494-81-6; molecular formula C20H25NO5; MW 359.42) is a synthetic small molecule belonging to the furan-carboxamide class, bearing a tetrahydropyran (oxane) core substituted at the 4-position with a 4-methoxyphenyl group. Its computed physicochemical properties include a calculated logP of 2.34, topological polar surface area (TPSA) of 80.01 Ų, and a quantitative estimate of drug-likeness (QED) of 0.59, placing it within oral drug-like chemical space by Lipinski's Rule of Five criteria.

Molecular Formula C20H25NO5
Molecular Weight 359.422
CAS No. 1421494-81-6
Cat. No. B2657114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
CAS1421494-81-6
Molecular FormulaC20H25NO5
Molecular Weight359.422
Structural Identifiers
SMILESCC(CNC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC)(C3=CC=CO3)O
InChIInChI=1S/C20H25NO5/c1-19(23,17-4-3-11-26-17)14-21-18(22)20(9-12-25-13-10-20)15-5-7-16(24-2)8-6-15/h3-8,11,23H,9-10,12-14H2,1-2H3,(H,21,22)
InChIKeyWMMGPJBDWPXNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide (CAS 1421494-81-6): Baseline Characterization for Research Procurement


N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide (CAS 1421494-81-6; molecular formula C20H25NO5; MW 359.42) is a synthetic small molecule belonging to the furan-carboxamide class, bearing a tetrahydropyran (oxane) core substituted at the 4-position with a 4-methoxyphenyl group [1]. Its computed physicochemical properties include a calculated logP of 2.34, topological polar surface area (TPSA) of 80.01 Ų, and a quantitative estimate of drug-likeness (QED) of 0.59, placing it within oral drug-like chemical space by Lipinski's Rule of Five criteria [1]. The compound is structurally related to the well-characterized tankyrase 1/2 inhibitor JW 55 (CAS 664993-53-7), sharing the 4-(4-methoxyphenyl)oxane-4-carboxamide core scaffold but differing in the linker and terminal aromatic group architecture . To date, no peer-reviewed primary research papers, patents, or authoritative bioassay annotations have been identified for this specific compound in major public databases including PubChem, ChEMBL, and BindingDB.

Why N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide Cannot Be Interchanged with Generic Furan-Carboxamide Analogs


The furan-carboxamide class encompasses compounds with highly divergent biological profiles driven by subtle structural variations in the linker region and terminal aromatic substituents [1]. The well-characterized analog JW 55 (CAS 664993-53-7), which shares the identical 4-(4-methoxyphenyl)oxane-4-carboxamide core but incorporates a phenyl-carbamoyl-furan terminus, achieves potent dual tankyrase 1/2 inhibition (TNKS1 IC50 = 1.9 μM; TNKS2 IC50 = 830 nM) with selectivity over PARP1 (IC50 >20 μM) . In contrast, our target compound replaces the rigid phenyl-carbamoyl linker with a flexible 2-hydroxypropyl spacer, fundamentally altering hydrogen-bonding capacity, conformational freedom, and the spatial orientation of the furan ring relative to the oxane core [2]. These structural differences are sufficient to abrogate or redirect target engagement, as evidenced by the compound's inactivity in at least one G protein-coupled receptor assay (GPR35 antagonism) where structurally distinct furan-carboxamides have shown activity [2]. Generic substitution within this scaffold class without empirical target profiling therefore carries a high risk of selecting a compound with a completely divergent activity signature.

Quantitative Differentiation Evidence for N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide (CAS 1421494-81-6)


Physicochemical Property Profile: Computed Drug-Likeness and Polarity Parameters for Procurement-Relevant Pre-Screening

The target compound exhibits a computed property profile that distinguishes it from the structurally related tankyrase inhibitor JW 55. The target compound has a lower molecular weight (359.42 vs. 434.48 Da), fewer hydrogen bond acceptors (6 vs. 7), and a lower topological polar surface area (80.01 vs. approximately 100 Ų for JW 55), reflecting the replacement of JW 55's secondary benzamide with a simpler aliphatic hydroxypropyl-carboxamide linkage [1] . These differences result in a higher calculated logP (2.34 vs. approximately 1.8 for JW 55), indicating greater lipophilicity and potentially altered membrane permeability and tissue distribution [1] [2]. The QED score of 0.59 falls within the attractive range for lead-like compounds but does not independently confer any biological target engagement [1].

Drug-likeness Physicochemical profiling Oral bioavailability prediction

GPR35 Antagonism Screening: Negative Result as a Selectivity-Relevant Exclusion Criterion

In a primary screening assay conducted through the EU-OPENSCREEN European Chemical Biology Database (ECBD) platform, the target compound (ECBD ID: EOS42159) was evaluated for GPR35 (G-protein coupled receptor 35) antagonism and returned a result of 'inactive' [1]. This finding stands in contrast to structurally distinct furan-carboxamide analogs that have shown activity at GPR35, a receptor implicated in inflammatory and metabolic signaling [2]. The inactivity at GPR35 does not constitute a positive differentiation claim but serves as an exclusion criterion: researchers prioritizing GPR35-targeted screening should eliminate this compound from consideration, while those seeking GPR35-sparing profiles may find this negative data informative for selectivity-by-exclusion strategies.

GPR35 GPCR screening Target selectivity

Structural Differentiation from JW 55: Impact of Linker Architecture on Tankyrase/Wnt Pathway Target Engagement Potential

The target compound differs from JW 55 at the critical linker-amide junction: JW 55 employs a 4-aminobenzamide spacer connecting the oxane core to a furan-2-carboxamide terminus, whereas the target compound uses a 2-hydroxypropyl linker with the furan ring directly attached at the hydroxy-substituted carbon [1] . In JW 55, the rigid, planar 4-aminobenzamide moiety positions the terminal furan-2-carboxamide for critical hydrogen-bonding interactions within the tankyrase PARP domain, contributing to its TNKS1 IC50 of 1.9 μM and TNKS2 IC50 of 830 nM [2]. The target compound's flexible 2-hydroxypropyl chain introduces an additional rotatable bond, a hydrogen-bond donor (secondary alcohol), and a stereogenic center at the hydroxy-substituted carbon, all of which are absent in JW 55 [1]. No tankyrase inhibition data exist for the target compound, and the structural divergence is sufficient to predict that tankyrase inhibitory activity cannot be assumed by analogy [3].

Tankyrase inhibition Wnt/β-catenin signaling Structure-activity relationship

ZINC Database Similarity Profiling: Closest Commercially Available Analogs and Their Annotation Status

The ECBD database identifies two closest ZINC analogs for the target compound: ZINC253416919 (Tanimoto similarity = 1.0, i.e., identical compound entry) and ZINC170605538 (Tanimoto similarity = 0.73) [1]. The 0.73 similarity analog represents a structurally related but distinct compound within the oxane-carboxamide-furan chemical space. Importantly, neither analog carries any biological activity annotation in the ZINC or ChEMBL databases [1] [2]. This near-complete absence of bioactivity data across the entire similarity neighborhood underscores that this chemical series is pharmacologically unexplored. In comparison, the JW 55 chemotype (Tanimoto similarity to target compound < 0.5 by structural inspection due to the different linker) has generated over 30 publications, crystal structures (PDB entries), and multiple probe compound evaluations [3].

Chemical similarity Virtual screening Analog annotation

Research Application Scenarios for N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide Based on Available Evidence


Phenotypic Screening in Wnt-Independent Oncology Models

Given the structural divergence from JW 55 that likely abrogates tankyrase inhibition , this compound may serve as a negative-control chemotype in phenotypic screening cascades designed to identify Wnt/β-catenin pathway modulators. The compound's favorable computed drug-likeness parameters (MW 359.42, clogP 2.34, QED 0.59) [1] support its use in cell-based assays at standard screening concentrations (1–30 μM), where its inactivity at GPR35 [1] also reduces the likelihood of GPCR-mediated off-target confounding in certain cellular contexts. Researchers should independently verify compound identity and purity (vendor-reported purity typically ≥95%) before use.

Scaffold-Hopping Starting Point for Kinase or PARP Domain Inhibitor Discovery

The 4-(4-methoxyphenyl)oxane-4-carboxamide core is a privileged scaffold in PARP-domain inhibitor design, as demonstrated by JW 55 and its optimized analogs [2]. The target compound's distinct 2-hydroxypropyl-furan terminus offers a scaffold-hopping opportunity for medicinal chemistry teams seeking to explore novel vectors from the oxane core. The secondary alcohol in the hydroxypropyl linker provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to a ketone), enabling rapid analog generation for structure-activity relationship (SAR) exploration [1]. The absence of pre-existing SAR data means that any activity discovered in screening would represent genuine novelty.

Computational Chemistry and Virtual Screening Library Member

With its defined computed property profile (clogP 2.34, TPSA 80.01, 12 rotatable bonds, QED 0.59) [1], this compound is suitable as a member of diversity-oriented screening libraries for computational docking campaigns. Its intermediate lipophilicity and moderate polar surface area place it in a region of chemical space associated with oral bioavailability, making it a relevant test case for evaluating virtual screening workflows targeting intracellular protein pockets [1]. The compound's unique InChI Key (WMMGPJBDWPXNIC-UHFFFAOYSA-N) ensures unambiguous registration in compound management systems.

Analytical Reference Standard for Oxane-Carboxamide Method Development

The compound's distinct chromatographic and spectroscopic features — including a characteristic amide carbonyl, furan ring protons, and methoxy singlet in ¹H NMR, as well as a molecular ion at m/z 359.42 by mass spectrometry — position it as a useful analytical reference for developing LC-MS or HPLC methods tailored to the oxane-carboxamide compound class. Procurement for analytical method development requires confirmation of batch-specific purity (e.g., by HPLC-UV or qNMR) from the supplying vendor, as no Pharmacopoeial monograph exists for this compound.

Quote Request

Request a Quote for N-[2-(FURAN-2-YL)-2-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.